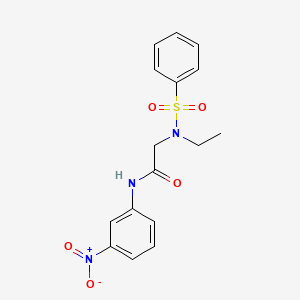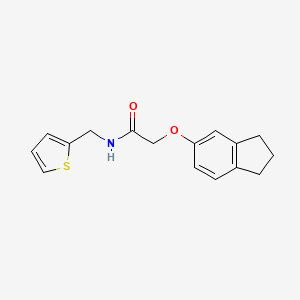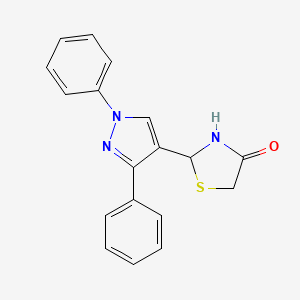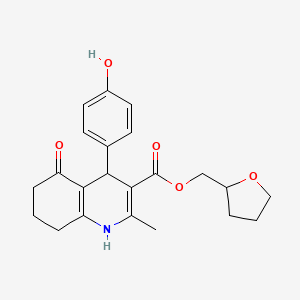
N~2~-ethyl-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-ethyl-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ENPG, and it is a glycinamide derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N~2~-ethyl-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide involves the inhibition of the activity of certain enzymes, particularly proteases. This compound binds to the active site of these enzymes, preventing them from carrying out their normal functions. This inhibition of protease activity can have various effects on cellular processes, including the regulation of protein turnover and the prevention of viral replication.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In addition to its ability to inhibit protease activity, this compound has been found to exhibit antibacterial and antifungal activity. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N~2~-ethyl-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its ability to inhibit protease activity. This makes it a useful tool for studying the role of proteases in various cellular processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experimental systems.
Orientations Futures
There are several future directions for the study of N~2~-ethyl-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide. One potential direction is the development of new antibiotics based on the antibacterial and antifungal activity of this compound. Another direction is the study of the anti-inflammatory properties of this compound for the development of new treatments for inflammatory diseases. Additionally, further research is needed to investigate the potential toxicity of this compound and its effects on various experimental systems.
Méthodes De Synthèse
The synthesis of N~2~-ethyl-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide can be achieved through various methods. One of the most commonly used methods is the reaction of ethyl glycinate hydrochloride with 3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the intermediate N~2~-ethyl-N~1~-(3-nitrophenyl)glycinamide, which is then treated with phenylsulfonyl chloride to form the final product, this compound.
Applications De Recherche Scientifique
N~2~-ethyl-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has been found to have potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. This compound has been studied extensively for its ability to inhibit the activity of certain enzymes, particularly proteases. It has also been found to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
2-[benzenesulfonyl(ethyl)amino]-N-(3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c1-2-18(25(23,24)15-9-4-3-5-10-15)12-16(20)17-13-7-6-8-14(11-13)19(21)22/h3-11H,2,12H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUQWMPOEWLLED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethoxy-6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5155607.png)

![2-(1,3-benzothiazol-2-ylthio)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B5155610.png)
![1-benzyl-4-({5-[(2-methoxy-4-methylphenoxy)methyl]-3-isoxazolyl}carbonyl)piperazine](/img/structure/B5155613.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5155620.png)
![N-(4-fluorophenyl)-2-[3-(4-methoxybenzyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B5155624.png)


![isopropyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate](/img/structure/B5155657.png)
![1-(2-cyclohexylethyl)-N-[2-(4-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5155662.png)
![1-(4-{[(3R*,4R*)-3-hydroxy-4-(4-morpholinyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B5155671.png)

![2-[(4-chlorophenyl)thio]-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5155696.png)
![4-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5155704.png)